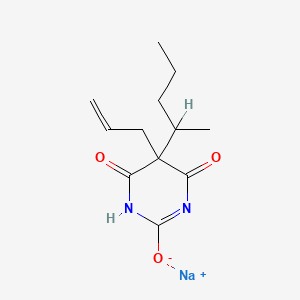

Secobarbital sodium salt

Description

Historical Context of Barbiturate (B1230296) Development and Classification

Early Discoveries and Synthesis of Barbituric Acid Derivatives

The journey into the world of barbiturates began in 1864 with the German chemist Adolf von Baeyer, who first synthesized barbituric acid, also known as malonylurea. nih.govnews-medical.netwikipedia.orgic.ac.uk This initial synthesis was achieved by condensing urea (B33335), a waste product found in animal excrement, with malonic acid, which is derived from apples. nih.govnews-medical.net There are several anecdotes surrounding the origin of the name "barbiturate," one of which suggests that von Baeyer named the compound in honor of a woman named Barbara. mcgill.ca Another popular story recounts that the discovery was celebrated in a tavern on the feast day of Saint Barbara, the patron saint of artillery officers. ic.ac.ukwikipedia.org

While von Baeyer's synthesis of barbituric acid was a pivotal moment, the compound itself was not pharmacologically active. wikipedia.orgmcgill.cawikipedia.org The therapeutic potential of barbituric acid derivatives was not realized until the early 20th century. In 1903, two German scientists, Emil Fischer and Joseph von Mering, discovered that a derivative called barbital (B3395916) was effective at inducing sleep in dogs. ic.ac.ukwikipedia.orgnih.gov This discovery, which came about through the work of Fischer and von Mering, led to the clinical introduction of barbital (marketed as Veronal) in 1904 by the German companies E. Merck and F. Bayer and Co. nih.govtandfonline.com The synthesis process for barbiturate derivatives was further refined by the French chemist Edouard Grimaux in 1879, which facilitated the widespread development of these compounds. nih.govnews-medical.nettandfonline.com

Following the introduction of barbital, chemists began to synthesize numerous other derivatives by making slight modifications to the chemical structure of the barbituric acid molecule. nih.gov This led to the creation of over 2,500 different barbiturates, with approximately 50 of them eventually being used in clinical practice. news-medical.nettandfonline.com One of the most significant of these was phenobarbital (B1680315), synthesized in 1911 by Hörlein, which became widely used. nih.gov The era of barbiturates had begun, and for several decades, from the 1920s to the mid-1950s, they were the primary drugs used as sedatives and hypnotics. nih.govtandfonline.com

Evolution of Barbiturate Classes and Secobarbital Sodium Salt's Position

As the number of available barbiturates grew, a classification system based on their duration of action was developed to guide their clinical use. wikipedia.orgclevelandclinic.org This classification categorizes barbiturates into four main groups: ultra-short-acting, short-acting, intermediate-acting, and long-acting. wikipedia.orgclevelandclinic.orgsutterhealth.org The duration of action is influenced by factors such as lipid solubility and the extent of protein binding. redwoodtoxicology.com

This compound falls into the category of short-acting barbiturates . wikipedia.orgclevelandclinic.orgsutterhealth.orgnih.gov When taken orally, its effects typically begin within 10 to 15 minutes and last for about three to four hours. rxlist.com This rapid onset and short duration of action made it suitable for certain medical applications. The sodium salt of secobarbital is a white, odorless, and bitter powder that is highly soluble in water and alcohol. It was patented by Eli Lilly and Company in 1934. wikipedia.org

The different classes of barbiturates were utilized for various purposes. Ultra-short-acting barbiturates, for instance, are administered intravenously and have a very brief duration of effect, making them useful for inducing anesthesia. clevelandclinic.orgsutterhealth.org In contrast, long-acting barbiturates can remain effective for up to 12 hours and have been used for conditions requiring sustained sedation. clevelandclinic.orgsutterhealth.org The short and intermediate-acting barbiturates, including secobarbital, were often prescribed for sleep induction. sutterhealth.org

However, by the 1950s, the potential for dependence on barbiturates became increasingly recognized, and by the 1970s, they were largely replaced by a newer class of drugs called benzodiazepines, which were considered to have a lower risk of overdose. wikipedia.org

Interactive Data Table: Classification of Barbiturates

| Duration of Action | Examples | Onset of Action | Duration of Effect |

| Ultra-short-acting | Methohexital, Thiamylal, Thiopental | ~1 minute (IV) | < 15 minutes |

| Short-acting | Secobarbital , Pentobarbital (B6593769) | 10-15 minutes (oral) | 3-4 hours |

| Intermediate-acting | Amobarbital, Butalbital | 15-40 minutes (oral) | 4-6 hours |

| Long-acting | Phenobarbital, Mephobarbital | ~1 hour (oral) | Up to 12 hours |

Overview of Central Nervous System Depressants

Central nervous system (CNS) depressants are a broad category of drugs that slow down the activity of the brain. wikipedia.orgaddictioncenter.comcancer.gov This action leads to effects such as muscle relaxation, sedation, and a calming sensation. cancer.gov CNS depressants are used therapeutically to manage a variety of conditions, including anxiety, insomnia, panic attacks, and seizures. addictioncenter.comcancer.gov

Barbiturates, including this compound, are a class of CNS depressants. redwoodtoxicology.comrxlist.com They produce a wide range of effects, from mild sedation to deep coma, depending on the specific drug and its concentration. Other major types of CNS depressants include benzodiazepines, non-benzodiazepine sleep medications (often called "Z-drugs"), and alcohol. wikipedia.orgaddictioncenter.com While these different classes of drugs all share the ability to depress the central nervous system, they can have significantly different pharmacological profiles. addictioncenter.com For instance, the development of benzodiazepines was a direct result of the search for safer alternatives to barbiturates. wikipedia.org

The effects of CNS depressants can be additive, meaning that when taken together, their combined effect can be much greater than the effect of each drug taken alone. nih.govpressbooks.pub

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17N2NaO3 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidin-2-olate |

InChI |

InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |

InChI Key |

AXXJTNXVUHVOJW-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Secobarbital Sodium Salt

Gamma-Aminobutyric Acid (GABA)ergic System Modulation

The principal mechanism of action for secobarbital sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). patsnap.comhavendetoxnow.com By augmenting GABAergic neurotransmission, secobarbital produces its characteristic depressant effects on the CNS. patsnap.compediatriconcall.com

Interaction with GABA-A Receptor Complex

This compound exerts its effects by binding to the GABA-A receptor, a ligand-gated ion channel complex. t3db.canih.govnih.gov This receptor is a pentameric structure composed of five subunits that form a central pore permeable to chloride ions. drugbank.comresearchgate.net

Allosteric Binding Site Characterization

Secobarbital binds to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding site for GABA itself and also different from the benzodiazepine (B76468) binding site. nih.govguidetopharmacology.org This barbiturate (B1230296) binding site is located on the receptor complex and modulates the receptor's function without directly activating it in the absence of GABA at therapeutic concentrations. guidetopharmacology.orgdrugbank.com The interaction of secobarbital with this site is a key feature of its modulatory action. nih.govguidetopharmacology.org

Potentiation of GABA Affinity and Chloride Ion Channel Dynamics

The binding of secobarbital to its allosteric site potentiates the effect of GABA. guidetopharmacology.orgpatsnap.com One of the primary mechanisms for this potentiation is an increase in the duration of the opening of the chloride ion channel when GABA is bound to the receptor. patsnap.comt3db.caguidetopharmacology.org This prolonged opening leads to an enhanced influx of chloride ions into the neuron. patsnap.com The increased intracellular chloride concentration hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. patsnap.compatsnap.com This ultimately results in a reduction of neuronal excitability. havendetoxnow.compatsnap.com

Neurotransmitter Release Modulation

Non-GABAergic Central Nervous System Depressant Actions

At higher concentrations, barbiturates can exert effects on other ion channels. For example, secobarbital has been shown to be an antagonist at certain glutamate (B1630785) receptors and neuronal acetylcholine (B1216132) receptors. drugbank.com Specifically, it can act as an antagonist at glutamate receptor 2 and neuronal acetylcholine receptor subunits alpha-4 and alpha-7. drugbank.com By blocking these excitatory receptors, secobarbital can further decrease neuronal excitability and contribute to its CNS depressant effects.

The following table summarizes the targets of this compound:

| Target | Action | Organism |

|---|---|---|

| Gamma-aminobutyric acid receptor subunit alpha-1 | potentiator | Humans |

| Gamma-aminobutyric acid receptor subunit alpha-2 | potentiator | Humans |

| Gamma-aminobutyric acid receptor subunit alpha-3 | potentiator | Humans |

| Gamma-aminobutyric acid receptor subunit alpha-4 | potentiator | Humans |

| Gamma-aminobutyric acid receptor subunit alpha-5 | potentiator | Humans |

| Gamma-aminobutyric acid receptor subunit alpha-6 | potentiator | Humans |

| Neuronal acetylcholine receptor subunit alpha-4 | antagonist | Humans |

| Neuronal acetylcholine receptor subunit alpha-7 | antagonist | Humans |

| Glutamate receptor 2 | antagonist | Humans |

| Glutamate receptor ionotropic, kainate 2 | antagonist | Humans |

| NMDA receptor | antagonist | Humans |

Table based on information from DrugBank Online. drugbank.com

Influence on Sensory Cortex Activity

Secobarbital, like other barbiturates, has a depressant effect on the sensory cortex. nih.govnih.govdrugs.combauschhealth.com Relatively low doses of the drug can lead to a decrease in the activity of this brain region, which is responsible for processing sensory information. nih.govdrugs.com This depression of the sensory cortex contributes to the sedative and hypnotic effects of the drug. nih.govnih.govbauschhealth.com

Inhibition of Polysynaptic Reflexes

Secobarbital sodium has been observed to inhibit polysynaptic reflexes. patsnap.com This action is attributed to its general depressant effect on the central nervous system, which leads to a reduction in synaptic transmission and a decrease in the excitability of motor neurons. patsnap.com This inhibition of polysynaptic reflexes is a contributing factor to its muscle relaxant properties. patsnap.com

Mitochondrial Respiration and Neurotoxicity Mechanisms

Beyond its effects on neuronal signaling, this compound also interacts with fundamental cellular processes, particularly those related to energy metabolism and cell survival.

Impact on Mitochondrial Membrane Potential

Research has shown that secobarbital can induce mitochondrial depolarization in neurons. nih.govjneurosci.orgresearchgate.net This effect is dose-dependent, with an EC50 of approximately 30 μM. nih.govresearchgate.netresearchgate.net The mechanism appears to involve the inhibition of mitochondrial electron transport, specifically at complex I, which can lead to a reversal of the ATP synthase. nih.govjneurosci.org This disruption of the mitochondrial membrane potential is a critical aspect of its cellular impact. nih.govjneurosci.orgresearchgate.net

Potentiation of N-Methyl-D-aspartate (NMDA) Receptor-Mediated Neurotoxicity

Secobarbital has been found to potentiate neurotoxicity mediated by the N-Methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netnih.gov This effect is most pronounced at concentrations between 100 and 300 μM. nih.govresearchgate.netnih.gov At these levels, secobarbital amplifies the neuronal death induced by NMDA. nih.govresearchgate.net Interestingly, at higher concentrations, this potentiating effect is reversed. nih.govjneurosci.orgresearchgate.net This potentiation of NMDA neurotoxicity is functionally significant and highlights the complex relationship between barbiturates and excitotoxic processes. nih.govresearchgate.netnih.gov

Mechanisms of NMDA-Induced Calcium Elevation Amplification

Secobarbital amplifies the increase in cytoplasmic calcium concentrations induced by NMDA. nih.govjneurosci.org While secobarbital alone has little to no effect on intracellular calcium levels, its presence during NMDA exposure leads to a several-fold increase in cytoplasmic calcium. nih.govjneurosci.org This amplification of calcium influx is a key mechanism underlying its potentiation of NMDA neurotoxicity. nih.gov It is believed that the barbiturate's inhibition of mitochondrial respiration contributes to this dysregulation of intracellular calcium. nih.gov

| Feature | Description |

| Sensory Cortex | Depresses activity, contributing to sedation. nih.govnih.govdrugs.combauschhealth.com |

| Motor Activity | Decreases motor activity and alters cerebellar function. nih.govnih.govbauschhealth.com |

| Reflexes | Inhibits polysynaptic reflexes. patsnap.com |

| Mitochondria | Induces mitochondrial depolarization by inhibiting electron transport. nih.govjneurosci.orgresearchgate.net |

| NMDA Neurotoxicity | Potentiates NMDA receptor-mediated neurotoxicity at specific concentrations. nih.govresearchgate.netnih.gov |

| Calcium Elevation | Amplifies NMDA-induced increases in cytoplasmic calcium. nih.govjneurosci.org |

Pharmacokinetic and Metabolic Pathways of Secobarbital Sodium Salt

Absorption Dynamics

The process by which secobarbital sodium salt enters the systemic circulation is influenced by several key factors, including its chemical form and the physiological environment.

Influence of Salt Form and Solution Properties

Secobarbital is a weak acid. nih.gov Its sodium salt form is a white, odorless, and bitter powder that is highly soluble in water and alcohol. nih.govbauschhealth.com The salt form of barbiturates, like secobarbital sodium, is more rapidly absorbed than the acid form. nih.govbauschhealth.com The rate of absorption is further enhanced when the sodium salt is ingested as a dilute solution. nih.govbauschhealth.com

Factors Affecting Rate of Absorption

The absorption of this compound is generally efficient following oral administration, with approximately 90% of a dose being absorbed from the gastrointestinal tract. drugs.comtherecoveryvillage.com A primary factor influencing the absorption rate is the presence of food in the stomach; taking the drug on an empty stomach increases the rate of absorption. nih.govbauschhealth.com Peak plasma concentrations are typically reached within 2 to 4 hours after oral ingestion. drugs.comtherecoveryvillage.com

Distribution Characteristics

Once absorbed, this compound is distributed throughout the body, a process largely governed by its physicochemical properties.

Tissue and Fluid Compartment Distribution

Barbiturates are rapidly distributed to all tissues and fluids, with high concentrations found in the brain, liver, and kidneys. nih.gov The apparent volume of distribution (Vd) for secobarbital in adults is approximately 1.5 to 1.9 L/kg, indicating extensive distribution into tissues outside the plasma compartment. drugs.comtestcatalog.org The compound binds to plasma proteins to a degree of 45% to 70%. drugs.comtestcatalog.org

Role of Lipid Solubility in Bio-distribution

The distribution of barbiturates within the body is predominantly dictated by their lipid solubility. bauschhealth.com Secobarbital possesses high lipid solubility, which facilitates its rapid penetration of all body tissues. bauschhealth.comnih.gov This high lipophilicity is also associated with a high degree of binding to both plasma and tissue proteins. bauschhealth.comnih.gov Compared to other barbiturates like phenobarbital (B1680315), which has low lipid solubility, secobarbital's high lipid solubility results in the highest plasma and brain protein binding, contributing to its rapid onset of action. bauschhealth.comnih.gov

Hepatic Biotransformation

Secobarbital is extensively metabolized, primarily in the liver, before its excretion. This biotransformation is carried out by the hepatic microsomal enzyme system. bauschhealth.comdrugs.comnih.gov The metabolism of secobarbital involves several oxidative pathways.

The primary metabolic pathway is the oxidation of the 1-methylbutyl side chain, a process known as penultimate oxidation, which results in the formation of 5-allyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid, commonly known as hydroxysecobarbital. nih.gov This is the major metabolite of secobarbital. nih.gov

Another metabolic route involves the oxidation of the allyl substituent, leading to the formation of 5-[2',3'-dihydroxypropyl]-5-(1'-methylbutyl)barbituric acid (secodiol). nih.gov These metabolites are pharmacologically inactive and are excreted in the urine, either unchanged or as glucuronide conjugates. bauschhealth.com While secobarbital can induce hepatic microsomal enzymes, it has been noted that barbiturates with an allyl group, such as secobarbital, may have a weaker inducing effect than expected, potentially due to some destruction of cytochrome P-450. nih.gov

Pharmacokinetic Parameters of this compound

Major Metabolites of Secobarbital

Table of Compound Names

Involvement of Hepatic Microsomal Enzyme System

The metabolism of this compound is predominantly carried out by the hepatic microsomal enzyme system. t3db.cadrugs.comdrugbank.comnih.gov This complex network of enzymes, located in the endoplasmic reticulum of liver cells, is responsible for the biotransformation of a wide array of foreign compounds, including drugs. nih.gov Barbiturates, as a class, are well-known substrates for these enzymes, which modify their structure to facilitate excretion. t3db.cadrugbank.com The lipid solubility of barbiturates is a determining factor in their distribution within the body, with high concentrations found in the brain, liver, and kidneys. drugs.com The sodium salts of barbiturates are more rapidly absorbed than their acidic forms. nih.govbauschhealth.com

The rate and extent of metabolism by the hepatic microsomal enzymes are crucial in determining the duration of action of secobarbital. bauschhealth.com This enzymatic process transforms the lipophilic secobarbital molecule into more polar, water-soluble metabolites. drugs.comnih.gov

Cytochrome P450 Isoenzyme Induction and Drug Metabolism Modulation

Secobarbital, like other barbiturates, is known to be an inducer of the cytochrome P450 (CYP450) enzyme system. nih.govbauschhealth.com This induction leads to an increase in the synthesis of these enzymes, which can, in turn, accelerate the metabolism of secobarbital itself and other co-administered drugs that are substrates for the same enzymes. nih.govbauschhealth.comdrugs.comtapermd.com This phenomenon is a key factor in the development of metabolic tolerance, where repeated administration of the drug leads to a diminished pharmacological effect.

Research has shown that barbiturates can induce specific CYP450 isoenzymes, such as those in the CYP2B and CYP3A subfamilies. oup.comnih.gov For instance, studies have demonstrated that phenobarbital, a related barbiturate (B1230296), enhances the metabolism of corticosteroids and oral anticoagulants by inducing hepatic microsomal enzymes. drugs.comtapermd.com While secobarbital's specific induction profile is a subject of ongoing research, it is known to be a mechanism-based inactivator of cytochrome P450 2B1. researchgate.net This inactivation involves the metabolic activation of secobarbital's olefinic group to a reactive intermediate that can covalently bind to the enzyme. researchgate.netuomus.edu.iq The induction of CYP enzymes can have significant clinical implications, potentially leading to drug-drug interactions by altering the clearance of other medications. drugs.comtapermd.comnih.gov

Table 1: Effects of Barbiturates on Cytochrome P450 and Drug Metabolism

| Barbiturate | Effect on CYP450 | Impact on Drug Metabolism |

|---|---|---|

| Secobarbital | Inducer, particularly of CYP2B and CYP3A subfamilies. oup.comnih.govdrugbank.com Mechanism-based inactivator of CYP2B1. researchgate.net | Can increase the metabolism of itself and other drugs, leading to tolerance and drug interactions. nih.govbauschhealth.comdrugs.comtapermd.com |

| Phenobarbital | Well-characterized inducer of CYP2B and CYP3A subfamilies. nih.govmdpi.com | Increases metabolism of drugs like corticosteroids, oral anticoagulants, and doxycycline. drugs.comtapermd.com |

Metabolite Formation and Conjugation Pathways

The biotransformation of secobarbital results in the formation of several inactive metabolites. The primary metabolic pathway involves the oxidation of the side chains attached to the barbituric acid ring. nih.gov

The major metabolite of secobarbital is formed through the penultimate oxidation of the 1-methylbutyl substituent, resulting in the creation of hydroxysecobarbital (5-allyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid). nih.gov Another significant metabolic route is the oxidation of the allyl substituent, which produces secodiol (5-[2',3'-dihydroxypropyl-5-(1'-methylbutyl)]barbituric acid). nih.govannualreviews.org Further oxidation of hydroxysecobarbital can lead to the formation of a ketone or a carboxylic acid. nih.gov There have also been indications of the formation of 5-(1'-methylbutyl)barbituric acid through the removal of the allyl group, though this may also be present as an impurity in the parent drug. annualreviews.org

These hydroxylated metabolites are more polar than the parent compound. To further increase their water solubility and facilitate their elimination, they undergo phase II conjugation reactions. The most common conjugation pathway for secobarbital metabolites is glucuronidation, where they are coupled with glucuronic acid. drugs.comnih.govnih.gov

Table 2: Major Metabolites of Secobarbital

| Metabolite | Formation Pathway |

|---|---|

| Hydroxysecobarbital | Penultimate oxidation of the 1-methylbutyl substituent. nih.gov |

| Secodiol | Oxidation of the allyl substituent. nih.govannualreviews.org |

Elimination Routes

The inactive metabolites of secobarbital, primarily as glucuronide conjugates, are excreted from the body. The principal route of elimination is through the urine. t3db.cadrugs.comdrugbank.comnih.govnih.govnih.govdroracle.ai A smaller, less significant portion of the metabolic products may be excreted in the feces. t3db.cadrugs.comdrugbank.comnih.govnih.govdroracle.ai

Unlike long-acting barbiturates, where a significant fraction of the unchanged drug is excreted in the urine, secobarbital is almost entirely metabolized before excretion. drugs.comnih.govnih.gov The plasma half-life of secobarbital sodium in adults typically ranges from 15 to 40 hours, with an average of 28 hours. drugs.comnih.govnih.govdroracle.ai This half-life reflects the time required for the body to eliminate half of the administered dose and is influenced by the rate of hepatic metabolism. In cases of severe poisoning, procedures like hemodialysis and hemoperfusion can enhance the clearance of the drug from the body. nih.govnih.gov

Synthetic Methodologies and Degradation Pathways of Secobarbital Sodium Salt

Chemical Synthesis Approaches

The synthesis of secobarbital sodium salt is a multi-step process that hinges on the creation of the core barbituric acid structure, followed by its conversion to the corresponding sodium salt.

Strategies for 5,5-Disubstituted Barbituric Acid Core Formation

The fundamental structure of secobarbital is a 5,5-disubstituted barbituric acid. The synthesis of this core is a cornerstone of its production. A common and historical method involves the condensation reaction of a disubstituted malonic ester with urea (B33335). google.commdpi.com In the case of secobarbital, the specific malonic ester required is one substituted with both an allyl group and a (1-methylbutyl) group.

The general synthetic route can be outlined as follows:

Preparation of the Disubstituted Malonic Ester: This is typically achieved by the sequential alkylation of a malonic ester, such as diethyl malonate. The first step involves reacting the malonic ester with a sodium ethoxide base to form an enolate, which then acts as a nucleophile. This nucleophile is subsequently reacted with an appropriate alkyl halide. For secobarbital, this process would be performed twice, once with an allyl halide (e.g., allyl bromide) and once with a 1-methylbutyl halide. mdpi.com

Condensation with Urea: The resulting 5-allyl-5-(1-methylbutyl)malonic ester is then condensed with urea in the presence of a strong base like sodium ethoxide. google.commdpi.com This reaction forms the heterocyclic pyrimidine (B1678525) ring characteristic of barbiturates, yielding secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid). google.commdpi.com

Alternative approaches to forming 5,5-disubstituted barbituric acids have also been explored. One patented method describes reacting a 5-monosubstituted barbituric acid with a 2-alkoxyallyl halide in the presence of a copper sulfate (B86663) catalyst. google.com Another approach involves the use of guanidine (B92328) instead of urea for the ring closure, which can be advantageous as it avoids the need for elevated temperatures or prolonged reaction times. researchgate.netresearchgate.net A patent also describes a method where malonate and urea are used as the primary raw materials. The process involves reacting a halogenated pentane (B18724) with malonate to create 2-(1-methylbutyl)malonate, followed by a cyclization reaction with urea to form a barbitone derivative. wipo.int

Conversion to Sodium Salt Form

Once the secobarbital free acid is synthesized and purified, it is converted to its sodium salt form. This is a standard procedure for many acidic drugs to enhance their stability and solubility in water. wikipedia.org The conversion is typically achieved by reacting the secobarbital free acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. swgdrug.orgiarc.fr The subsequent evaporation of the solvent yields the this compound as a white powder. swgdrug.orgwikipedia.org This salt form is hygroscopic and readily soluble in water. wikipedia.orgpharmacy180.com

Chemical Stability and Degradation Kinetics

The stability of this compound is a critical factor, particularly in aqueous solutions where it is susceptible to degradation. Understanding its degradation pathways and the factors that influence them is essential for its proper handling and formulation.

Identification of Degradation Products in Aqueous Media

Studies on the degradation of secobarbital sodium in aqueous solutions, particularly under thermal stress, have identified several breakdown products. Through techniques like extraction and paper chromatography, researchers have been able to separate and identify these degradants. The primary degradation products identified include:

Mono-ureide of 1-methylbutyl allyl malonic acid. researchgate.net

1-methylbutyl allyl acetyl urea. researchgate.net

Urea. researchgate.net

Another compound, 1-methylbutyl allyl acetic acid, was also identified as a degradation product, though its isolation proved difficult. researchgate.net The degradation pathway of secobarbital sodium appears to parallel that of phenobarbital (B1680315) sodium. researchgate.net

Analysis of Hydrolytic and Oxidative Degradation Processes

Hydrolytic Degradation: Hydrolysis is a primary pathway for the degradation of barbiturates in aqueous environments. oup.comwalshmedicalmedia.com The barbiturate (B1230296) ring is susceptible to cleavage, especially under basic conditions. oup.com The rate of hydrolysis is generally dependent on the pH of the solution. oup.com For barbiturates, this process can lead to the formation of the corresponding malonic acid derivatives, ureides, and ultimately urea and the substituted acetic acid. researchgate.netoup.com

Oxidative Degradation: Oxidation, particularly autoxidation involving molecular oxygen, is another significant degradation pathway for many pharmaceuticals. walshmedicalmedia.comresearchgate.net This process can be initiated by light, heat, or the presence of trace metals. walshmedicalmedia.com While specific studies focusing solely on the oxidative degradation of secobarbital are less common, it is known to be sensitive to air. nih.gov

Photochemical Degradation: Exposure to light, particularly ultraviolet radiation, can also induce the degradation of barbiturates. researchgate.net Functional groups present in the molecule, such as carbonyls, can make the compound susceptible to photolysis. rjptonline.org

Influence of Environmental Factors on Stability

Several environmental factors can influence the stability of this compound:

pH: The pH of the aqueous solution is a critical factor. oup.com A saturated aqueous solution of the free acid has a pH of about 5.6, while a 10% aqueous solution of the sodium salt has a pH between 9.7 and 10.5. swgdrug.org Barbiturates are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline solutions. oup.com

Temperature: Elevated temperatures accelerate the rate of degradation. researchgate.net Thermal degradation studies are often employed to identify potential degradation products. researchgate.net

Light: Exposure to light can lead to photochemical degradation. researchgate.netrjptonline.org

Presence of Water: As hydrolysis is a key degradation pathway, the presence of water is a primary factor in the instability of secobarbital in formulations. walshmedicalmedia.com

Air/Oxygen: Secobarbital sodium is sensitive to air, indicating a susceptibility to oxidative degradation. nih.gov

Studies have shown that barbiturates, including secobarbital, can be persistent in the aquatic environment, showing high stability and resistance to both biotic and abiotic degradation under certain conditions. researchgate.netnih.gov

Advanced Analytical Methodologies for Secobarbital Sodium Salt Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of secobarbital and other barbiturates from complex mixtures. unodc.org Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are widely employed, often in combination with mass spectrometry for enhanced specificity. ijsra.netresearchgate.net

Gas chromatography is a well-established method for analyzing barbiturates. nih.gov For effective GC analysis, the sodium salt form is typically converted to its free acid form, as the salt itself has poor chromatographic properties. swgdrug.org An on-column methylation technique can also be used to facilitate the analysis of secobarbital in samples like human plasma and urine. tandfonline.com The use of a chiral stationary phase in GC can enable the analysis of different alkyl-derived barbiturates. ijsra.net

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is frequently used for both qualitative and quantitative analysis of secobarbital in pharmaceutical dosage forms and for stability studies. researchgate.netnih.gov These methods are valued for their precision and ability to indicate stability by separating the parent compound from its degradation products. nih.gov HPLC can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The development of Ultra-Performance Liquid Chromatography (UPLC) has introduced improvements in speed and efficiency by using columns with smaller particle sizes (e.g., sub-2 µm), which enhances separation while managing system back pressure. researchgate.netsielc.com

Table 1: Example HPLC Conditions for Secobarbital Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent Eclipse Plus C18 (1.8 μm, 4.6 x 50 mm) | calstate.edu |

| Mobile Phase A | 0.2% acetic acid in HPLC water | calstate.edu |

| Mobile Phase B | HPLC grade methanol | calstate.edu |

| Flow Rate | 0.3 mL/min | calstate.edu |

| Injection Volume | 10 µL | calstate.edu |

Coupling chromatographic systems with mass spectrometry provides a powerful "hyphenated" technique that combines the separation capabilities of chromatography with the high specificity of MS for analyte identification. unodc.org

GC-MS is a definitive method for confirming the presence of barbiturates. unodc.org It provides both the retention time from the GC and the mass spectrum of the analyte, which can be compared to a reference standard for positive identification. unodc.org Effective GC-MS procedures have been developed for the simultaneous determination of secobarbital and other barbiturates in urine, often involving a derivatization step, such as methylation, to improve chromatographic performance. nih.gov

LC-MS and its more advanced iteration, LC-MS/MS , are highly sensitive and specific methods used for the simultaneous determination of multiple barbiturates in biological matrices like raw milk and human plasma. ijsra.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose, typically operating in negative-ion mode for barbiturates. nih.govnih.gov The use of a triple quadrupole (QqQ) mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantitative technique where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. calstate.edunih.gov

UPLC-MS/MS methods further enhance analytical capabilities by offering high throughput and sensitivity. researchgate.net These methods can significantly reduce sample preparation time, for instance, by allowing for a simple "dilute-and-shoot" approach that eliminates the need for liquid-liquid extraction and derivatization steps often required for GC-MS analysis. waters.com This makes UPLC-MS/MS particularly suitable for high-throughput screening in forensic and clinical laboratories. researchgate.netwaters.com A fast UPLC-MS/MS method can resolve target barbiturates in under 10 minutes, with limits of detection as low as 5 ng/mL. nih.govchromatographyonline.com

Table 2: Example LC-MS/MS Parameters for Secobarbital Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent 6430 Triple Quadrupole LC/MS | calstate.edu |

| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | calstate.edunih.gov |

| Precursor Ion (m/z) | 237 | calstate.edu |

| Product Ion (m/z) | 194 | calstate.edu |

| Fragmentation Voltage | 110 V | calstate.edu |

| Collision Energy | 6 V | calstate.edu |

Thin-Layer Chromatography (TLC) is a commonly used technique for the separation and preliminary identification of barbiturates. unodc.org It is a relatively simple, rapid, and cost-effective screening method. ijsra.net The process involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a chamber with a suitable solvent system. unodc.org

After development, the plate is dried and visualized. unodc.org Visualization can be achieved by observing the plate under short-wavelength UV light (254 nm), where barbiturates may appear as dark spots. unodc.org Exposing the plate to ammonia (B1221849) vapors can sometimes enhance visualization under UV light. unodc.org For more specific detection, chromogenic spray reagents are used. A mercuric chloride-diphenylcarbazone spray is noted as one of the most sensitive reagents, producing blue-violet spots on a pink background with a detection limit of about 1-5 µg. unodc.org While TLC is excellent for screening, confirmatory analysis typically requires more sophisticated techniques like GC-MS. unodc.org

Mass Spectrometry (MS) Coupling (GC-MS, LC-MS, UPLC-MS/MS)

Spectroscopic Approaches

Spectroscopic methods are indispensable for the structural elucidation and identification of secobarbital sodium salt. These techniques measure the interaction of the compound with electromagnetic radiation.

Infrared (IR) Spectroscopy provides a unique molecular "fingerprint" of a substance, making it a powerful tool for unequivocal identification (though it cannot distinguish between enantiomers). unodc.org For a pure sample, the IR spectrum can be run directly using a potassium bromide (KBr) disk and compared with a reference spectrum. unodc.org The IR spectrum of secobarbital shows principal absorption peaks at wavenumbers 1675, 1760, 1317, 1303, 1230, and 853 cm⁻¹ (KBr disk). unodc.org The existence of different crystalline forms (polymorphs) can generate differences in IR spectra, so it is crucial that both the sample and the standard are prepared using the same method to ensure an accurate comparison. swgdrug.org

Ultraviolet (UV) Spectroscopy is also used for the analysis of barbiturates. ijsra.netresearchgate.net The UV spectrum of a barbiturate (B1230296) is pH-dependent. At a highly alkaline pH of around 13, secobarbital exhibits a characteristic absorption spectrum. researchgate.net For instance, in a 0.1 mol/liter NaOH solution, secobarbital shows distinct absorption maxima that can be used for identification and quantification. researchgate.net However, UV detection can be complicated by the presence of interfering substances that absorb in the same wavelength range (200–220 nm). govst.edu

Derivative Variable-Angle Synchronous Fluorescence Spectrometry is an advanced spectrofluorometric technique that enhances selectivity and sensitivity, making it particularly useful for resolving complex mixtures with highly overlapping spectra. core.ac.uk In conventional synchronous fluorescence, both excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). nih.gov The variable-angle approach offers greater flexibility by allowing the excitation and emission wavelengths to be varied at different rates. frontiersin.org

This non-linear scanning provides a more optimized path through a compound's excitation-emission matrix (EEM), improving the resolution of individual components in a mixture. core.ac.uk The application of a derivative technique to the resulting synchronous spectrum further sharpens the peaks and minimizes background interference, allowing for the rapid and simultaneous determination of multiple analytes from a single scan. core.ac.ukresearchgate.net While direct applications to this compound are not extensively detailed in available literature, the principles of the method have been successfully applied to resolve complex mixtures of other pharmaceutical compounds, demonstrating its potential for the analysis of barbiturates in challenging matrices without extensive separation steps. frontiersin.orgresearchgate.net

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Electrophoretic Methods

Electrophoretic methods, particularly those based in a capillary format, have become powerful tools for the analysis of pharmaceutical compounds like this compound. These techniques offer high separation efficiency, rapid analysis times, and require minimal sample volumes. europeanpharmaceuticalreview.comresearchgate.net

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) separates ionized or ionizable compounds based on their differential migration in an electric field. europeanpharmaceuticalreview.com The simplest form, Capillary Zone Electrophoresis (CZE), is widely used for the analysis of drugs. europeanpharmaceuticalreview.com For barbiturates like secobarbital, which are weakly acidic (pKa 7.5–10), analysis requires buffers with a pH typically above 8 to ensure the molecules are sufficiently deprotonated and thus charged. The separation is influenced by several factors, including the type, concentration, and pH of the background electrolyte (BGE), as well as the applied voltage. mdpi.com

A significant challenge in traditional CE analysis is its limited sensitivity, primarily due to the small sample injection volumes (nanoliter range) and the short optical path length for UV detection. researchgate.netresearchgate.net To overcome this, online preconcentration or stacking techniques are employed. One such method is large-volume sample stacking (LVSS), which involves injecting a larger volume of a low-conductivity sample into the capillary. This can achieve significant improvements in detection limits. For instance, using LVSS, the stacking of secobarbital has been enhanced by over 170-fold, with detection limits as low as 0.048 µg/mL. researchgate.net Another approach, microemulsion electrokinetic capillary chromatography (MEEKC), has also been shown to lower detection limits for barbiturates in urine to the nanogram per milliliter range. researchgate.net

The combination of CE with mass spectrometry (CE-MS) further enhances analytical capabilities, merging the high separation efficiency of CE with the sensitivity and structural elucidation power of MS. asiapharmaceutics.info This hyphenated technique is particularly valuable for complex analyses in drug development and quality control. asiapharmaceutics.info

Chiral Separation Techniques (e.g., using Cyclodextrins)

Many barbiturates, including secobarbital, are chiral molecules and are often administered as racemic mixtures. Capillary electrophoresis is a highly effective technique for chiral separations, which is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govresearchgate.net These chiral, bucket-shaped oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte. A successful separation occurs if the stabilities of these complexes are different for the R- and S-enantiomers, leading to different migration times.

The effectiveness of the chiral separation depends on several parameters, including the type and concentration of the cyclodextrin (B1172386), the pH of the buffer, and the structure of the analyte. For secobarbital, successful enantiomeric separation has been achieved using hydroxypropyl-γ-cyclodextrin (HPGCD) in a phosphate (B84403) buffer at pH 9.0. researchgate.net

In cases where a single cyclodextrin does not provide adequate separation, a dual CD system can be employed to enhance enantioseparation selectivity. nih.govresearchgate.net These systems often combine a neutral CD with an ionized (anionic or cationic) CD. nih.gov The neutral CD typically provides the primary chiral recognition, while the charged CD helps to provide a differential migration rate for the enantiomers. nih.gov For instance, systems containing a neutral CD like dimethyl-β-CD (DM-β-CD) and an anionic CD like sulfobutyl ether-β-CD (SBE-β-CD) have proven effective for separating the enantiomers of various weak acids, including secobarbital, at a pH of 3.0. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, especially from complex biological matrices. This often involves extraction to isolate the analyte and derivatization to improve its analytical properties for certain techniques.

Extraction Methodologies from Biological Matrices

The goal of extraction is to efficiently remove secobarbital from biological samples such as blood, urine, or milk while eliminating interfering substances. un.org The choice of method depends on the matrix and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE) is a conventional method where the sample is acidified and extracted with an organic solvent like ethyl acetate (B1210297) or a mixture such as n-hexane:ethyl acetate. virginia.govunodc.org

Solid-Phase Extraction (SPE) is a widely used alternative that offers cleaner extracts and better reproducibility. For barbiturates, C18 or specialized cartridges like Bond Elute Certify II are commonly used. researchgate.netnih.gov The process involves conditioning the cartridge, loading the buffered sample (e.g., urine at pH 7), washing away interferences, and eluting the analyte with an appropriate solvent. nih.gov SPE has demonstrated high extraction recoveries, often between 80% and 90%. nih.gov A method for analyzing barbiturates in raw milk utilized an ODS C18 SPE cartridge for purification after an initial liquid extraction with acetonitrile, achieving recoveries of 85.0-113.5%. nih.gov

Microextraction Techniques have been developed to reduce solvent consumption and simplify sample preparation.

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME) has been applied for the analysis of barbiturates in bodily fluids, demonstrating excellent sample clean-up and simplicity. researchgate.net

Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME) is another efficient technique used prior to LC-MS analysis. In this method, barbiturates are extracted from an acidified donor phase, through a thin organic solvent layer immobilized on a flat membrane, into an alkaline acceptor phase. This method has been optimized for various biological samples, including whole blood and urine. researchgate.net

| Extraction Technique | Matrix | Key Parameters | Recovery/Performance |

| Solid-Phase Extraction (SPE) | Serum | C18 Bond-Elut cartridges. researchgate.net | Good extraction yields reported. researchgate.net |

| SPE | Urine | Bond Elute Certify II cartridges; pH 7 buffer. nih.gov | 80% to 90%. nih.gov |

| SPE | Raw Milk | ODS C18 cartridge; post-LLE with acetonitrile. nih.gov | 85.0% to 113.5%. nih.gov |

| Liquid-Liquid Extraction (LLE) | Biological Fluid | 1:9 n-hexane:ethyl acetate solvent. virginia.gov | 63% to 71%. virginia.gov |

| FM-LPME | Whole Blood, Urine | Donor phase: 10 mM HCl; Acceptor phase: Trisodium phosphate pH 12. researchgate.net | Achieves low ng/mL detection limits. researchgate.net |

Derivatization for Enhanced Detection and Separation

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.net For barbiturates like secobarbital, derivatization is most commonly performed to improve their performance in Gas Chromatography (GC) analysis. oup.com The primary goals are to increase volatility, improve thermal stability, and enhance detection by creating derivatives that are more compatible with the chromatographic system and less prone to adsorption on active sites in the column. researchgate.netoup.com

Two common derivatization strategies for barbiturates are alkylation and ketal formation.

Alkylation , such as methylation, involves adding an alkyl group to the nitrogen atoms of the barbiturate ring. A common reagent for this is iodomethane (B122720) in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521). nih.gov This process converts the polar N-H groups into less polar N-CH₃ groups, resulting in improved chromatographic peak shape and performance compared to underivatized analysis. nih.gov

Ketal Formation involves reacting the barbiturate with reagents like dimethylformamide dipropylacetal. This reaction targets the carbonyl groups of the barbiturate structure. Studies have shown that dipropylketal derivatives are superior to others, offering good reliability and milder reaction conditions for the simultaneous analysis of multiple barbiturates, including secobarbital. oup.com

Preclinical Pharmacological Research Models and Approaches

In Vitro Experimental Models

Receptor Binding Studies and Pharmacological Profiling

Secobarbital sodium salt exerts its primary pharmacological effects through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor complex, a key inhibitory neurotransmitter system in the central nervous system (CNS). patsnap.comontosight.ai Receptor binding studies have elucidated that secobarbital binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself. patsnap.comnih.gov This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride ion channel. patsnap.comnih.gov The prolonged channel opening leads to an enhanced influx of chloride ions, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. patsnap.com This mechanism is the foundation of secobarbital's sedative and hypnotic properties. patsnap.comontosight.ai

Table 1: this compound Receptor and Neurotransmitter Interactions

| Target | Action | Effect | Reference |

|---|---|---|---|

| GABA-A Receptor | Allosteric Modulator (Potentiator) | Increases duration of chloride channel opening, enhances GABAergic inhibition | patsnap.comnih.govdrugbank.com |

| Glutamate (B1630785) Receptors | Antagonist (at higher concentrations) | Reduces excitatory neurotransmission | patsnap.com |

| AMPA Receptor | Antagonist | Attenuates excitotoxicity | nih.gov |

| Kainate Receptor | Antagonist | Attenuates excitotoxicity | nih.gov |

| NMDA Receptor | Antagonist (at millimolar concentrations) | Blocks NMDA-induced current flux | nih.gov |

Isolated Cell and Organ System Investigations (e.g., Hepatocyte Cultures)

Isolated cell and organ system models have been instrumental in understanding the metabolic and cellular effects of this compound. Barbiturates, including secobarbital, are known to induce liver microsomal enzymes, particularly the cytochrome P450 system. nih.govrxlist.com This induction can alter the metabolism of secobarbital itself and other co-administered drugs. nih.govrxlist.com

Hepatocyte cultures, specifically sandwich-cultured hepatocytes (SCH), provide a valuable in vitro system to study these effects. nih.gov SCH models maintain cell polarity and the formation of bile canalicular networks, allowing for the investigation of hepatobiliary transport and drug-induced liver injury. nih.govfrontiersin.org Studies using these models can elucidate the interplay between drug metabolizing enzymes and transport proteins in the disposition of secobarbital. While specific studies on secobarbital in SCH are not detailed in the provided results, the methodology is established for barbiturates like phenobarbital (B1680315), which is known to have a dedifferentiating effect on hepatocytes when serum is included in the culture medium. nih.gov The metabolism of secobarbital primarily occurs in the liver via the hepatic microsomal enzyme system, with metabolites excreted in the urine. patsnap.comdrugs.com

Neuronal Culture Studies for Neurobiological Effects

Neuronal culture studies have provided significant insights into the complex neurobiological effects of secobarbital at the cellular level. Research using rat cortical cultures has demonstrated that secobarbital can have dual, concentration-dependent effects on neuronal viability. At high concentrations (millimolar), secobarbital can attenuate N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.govnih.gov However, at clinically relevant concentrations (100–300 μM), secobarbital has been shown to potentiate NMDA-induced neuron death. nih.gov

This potentiation is linked to secobarbital's effects on mitochondria. Studies have shown that secobarbital can depolarize neuronal mitochondria, inhibiting mitochondrial respiration in a manner similar to the complex I inhibitor rotenone. nih.govresearchgate.net This mitochondrial depolarization is thought to amplify NMDA-induced calcium elevations, contributing to neurotoxicity. nih.gov Interestingly, these effects were not observed with a cell-impermeant barbiturate (B1230296), suggesting an intracellular site of action for the potentiation of NMDA toxicity. nih.gov Furthermore, secobarbital has been found to exacerbate neuronal death induced by oxygen and glucose deprivation, an effect potentially explained by its enhancement of cellular ATP depletion under these conditions. nih.gov

In studies on isolated single neurons from frog dorsal root ganglia, secobarbital demonstrated a dose-dependent ability to evoke chloride currents, mimicking the action of GABA. nih.gov It also augmented GABA-induced chloride currents, with its potency being greater than other tested barbiturates at lower concentrations. nih.gov

Table 2: Effects of Secobarbital in Neuronal Culture Models

| Model System | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Rat Cortical Cultures | 100–300 μM | Potentiation of NMDA-induced neuron death | nih.gov |

| Rat Cortical Cultures | 1–3 mM | Attenuation of NMDA-induced neuronal death | nih.gov |

| Rat Cortical Cultures | 30–100 μM | Mitochondrial depolarization | nih.gov |

| Mouse Cortical Cultures | Not specified | Exacerbation of neuronal death from oxygen-glucose deprivation | nih.gov |

| Frog Dorsal Root Ganglia Neurons | > 1 x 10-4 M | Evoked chloride current (GABA-mimetic) | nih.gov |

| Frog Dorsal Root Ganglia Neurons | > 1 x 10-6 M | Augmentation of GABA-induced chloride current | nih.gov |

In Vivo Animal Models

Rodent Models for Behavioral and Electrophysiological Studies

Rodent models have been extensively used to investigate the behavioral and electrophysiological effects of this compound. In mice, pharmacological comparisons of the R(+), S(-), and racemic forms of secobarbital have been conducted to understand their stereoisomeric differences in activity and toxicity. nih.gov Behavioral studies in the offspring of rats administered phenobarbital, a related barbiturate, during gestation have shown effects on development, including delayed physical development and altered behavioral performance in various tests. iarc.fr While specific behavioral studies on secobarbital were not detailed in the provided results, it is known to produce sedative and hypnotic effects. ontosight.ai

Electrophysiological studies in mice have explored the interaction of barbiturates with neurosteroids and their impact on sedation. For instance, studies with pentobarbital (B6593769) showed that its sedative effects are influenced by brain levels of allopregnanolone. pnas.org Patch-clamp recordings from neocortical pyramidal neurons in brain slices from mice have been used to measure GABA-evoked chloride currents, providing an electrophysiological correlate for the behavioral effects of barbiturates. pnas.org These models are crucial for understanding the in vivo consequences of the molecular actions of secobarbital observed in vitro.

Pharmacokinetic and Metabolic Profiling in Animal Species

The pharmacokinetic and metabolic profiles of secobarbital have been investigated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These preclinical studies are foundational for interpreting pharmacological and toxicological findings. The primary site for the metabolism of barbiturates, including secobarbital, is the hepatic microsomal enzyme system. bauschhealth.comnih.govnih.gov The resulting metabolic products are typically inactive and are excreted, primarily in the urine and to a lesser extent in the feces, often as conjugates of glucuronic acid. bauschhealth.comnih.gov

Research in rabbits has provided specific insights into the pharmacokinetic behavior of secobarbital. Studies utilizing gas chromatography indicated a correlation between blood and brain tissue levels. nih.gov The distribution of the drug in rabbits is complex and does not appear to follow a simple first-order process. nih.gov The liver and kidney, which are responsible for eliminating the drug into the bile and urine respectively, tend to adhere more closely to first-order elimination kinetics. nih.gov In contrast, tissues such as muscle and fat act as depots for drug storage. nih.gov The termination of secobarbital's action is attributed to a combination of rapid uptake and disposition by the liver and a slower uptake by muscle tissue. nih.gov Furthermore, computer simulation models of secobarbital distribution in the rabbit have suggested the potential for enterohepatic circulation. nih.gov Studies have also shown that the pharmacokinetics of secobarbital in rabbits are not affected by the dosage level. nih.gov

The metabolism of secobarbital varies between animal species. In dogs, the metabolic process primarily involves the oxidation of the two side-chains, resulting in the formation of seconal diol and two diastereoisomers of hydroxyseconal. nih.gov In the rabbit, the metabolic pathway leads to the production of hydroxyseconal and secobarbital carboxylic acid. nih.gov

Below are data tables summarizing key pharmacokinetic findings and metabolic products in various animal models.

Interactive Table: Pharmacokinetic Research Findings for Secobarbital in Animal Models

| Animal Species | Key Research Finding | Citation |

|---|---|---|

| Rabbit | Distribution is more complex than a first-order process; liver and kidney follow first-order elimination kinetics. | nih.gov |

| Rabbit | Termination of action is due to rapid uptake by the liver and slower uptake by muscle. | nih.gov |

| Rabbit | Computer simulations suggest possible enterohepatic circulation. | nih.gov |

| Rabbit | Pharmacokinetics appear to be independent of the dose level. | nih.gov |

| Rabbit | The brain/plasma ratio at waking time was found to be 1.61 ± 0.1 (S.D.). | ebm-journal.org |

| Dog | Metabolism is similar to that in humans, focusing on the oxidation of the allyl and sec-amyl side-chains. | nih.gov |

Interactive Table: Identified Major Metabolites of Secobarbital in Animal Species

| Animal Species | Major Metabolites | Citation |

|---|---|---|

| Dog | Seconal diol, Hydroxyseconal (two diastereoisomers) | nih.gov |

| Rabbit | Hydroxyseconal, Secobarbital carboxylic acid | nih.gov |

Future Directions and Research Gaps in Secobarbital Sodium Salt Studies

Elucidating Unresolved Mechanisms of Action

The primary mechanism of secobarbital is understood to be its interaction with the gamma-aminobutyric acid type A (GABAᴀ) receptor, the main inhibitory neurotransmitter channel in the central nervous system (CNS). dynamed.compediatriconcall.com Secobarbital binds to a site on the GABAᴀ receptor complex that is distinct from the binding sites for GABA itself and for benzodiazepines. drugbank.commedscape.com This binding acts as a positive allosteric modulation, enhancing the effect of GABA by increasing the duration of time the associated chloride ion channel remains open, which hyperpolarizes the neuron and suppresses its firing. drugbank.commedscape.compharmacologyeducation.org At higher concentrations, secobarbital can directly activate the receptor, mimicking the effect of GABA. medscape.comwikitox.org

However, the complete picture is more complex, and several areas remain unresolved. Research indicates that secobarbital also exhibits inhibitory effects on excitatory neurotransmitter systems, including blocking glutamate (B1630785) receptors like AMPA and kainate receptors, and potentially antagonizing neuronal acetylcholine (B1216132) and NMDA receptors. drugbank.commedscape.comlitfl.comnih.gov

Key Research Gaps:

Precise Binding Site Characterization: While the barbiturate (B1230296) binding site on the GABAᴀ receptor is known to be unique, its exact molecular topography and the specific subunits involved are not fully delineated. drugbank.commedscape.com Studies have shown that the stimulatory effects of secobarbital on the GABAᴀ receptor can be selectively blocked by other compounds like phenobarbital (B1680315), suggesting that different barbiturates may interact with the receptor through distinct sites or allosteric mechanisms. nih.gov

Subunit-Specific Interactions: The GABAᴀ receptor is a pentameric structure composed of various subunits (e.g., α, β, γ). The specific combination of these subunits influences the receptor's pharmacological properties. Further investigation is needed to determine how secobarbital differentially interacts with various GABAᴀ receptor isoforms, which could explain the nuances in its effects compared to other barbiturates.

Advancements in Analytical Detection and Quantification

The accurate detection and quantification of secobarbital sodium salt in biological samples are crucial for forensic toxicology, clinical monitoring, and law enforcement. A variety of analytical techniques have been established for this purpose, including high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and capillary electrophoresis. ijsra.netresearchgate.net

Recent advancements have focused on improving the speed, sensitivity, and specificity of these methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for determining barbiturate levels in blood, urine, and hair due to its high sensitivity and specificity. nih.govnih.gov Ultra-performance liquid chromatography (UPLC) coupled with MS/MS further enhances throughput, significantly reducing the time required for sample preparation and analysis compared to traditional GC-MS methods that require derivatization. waters.com Additionally, novel sample preparation techniques like flat membrane-based liquid-phase microextraction (FM-LPME) have been developed to efficiently extract barbiturates from complex biological matrices. nih.gov

Future Research Directions:

Enhanced Sensitivity for Low-Level Detection: A primary goal is the continued development of methods with lower limits of detection (LOD) and quantification (LOQ). nih.govcalstate.edu This is particularly important in forensic cases, such as drug-facilitated sexual assault (DFSA), where trace amounts of the substance must be reliably identified. tandfonline.com

High-Throughput and Automation: As the demand for drug testing increases, there is a need for faster and more automated analytical workflows. waters.com Future research will likely focus on refining UPLC-MS/MS methods and integrating robotic sample preparation to increase sample throughput for workplace and forensic drug testing laboratories. waters.com

Novel Matrix Analysis: While methods for blood, urine, and hair are well-established, research into analyzing alternative matrices could provide longer detection windows or non-invasive collection options.

Improved Microextraction Techniques: Further development of microextraction techniques is needed to improve recovery, reduce solvent use, and simplify the preparation of complex biological samples like tissues and whole blood. nih.gov

Table 1: Modern Analytical Methods for Secobarbital Detection

| Technique | Sample Matrix | Key Advantages | Reported LOD / Sensitivity | Reference |

|---|---|---|---|---|

| HPLC with UV Detection | Serum | Established method, good for quantification. | ~0.02 µg/mL | nih.gov |

| LC-MS/MS | Human Whole Blood | High sensitivity and specificity, rapid. | Not specified, but highly sensitive. | nih.gov |

| UPLC-MS/MS | Urine | High throughput, eliminates derivatization step. | Linearity down to 25 ng/mL. | waters.com |

| FM-LPME with LC-MS | Whole Blood, Urine, Liver | Efficient, inexpensive sample preparation, good cleanup. | 1.5-3.1 ng/mL (Blood), 0.6-3.6 ng/mL (Urine) | nih.gov |

| UHPLC-HRMS | Hair | Suitable for detecting chronic use or single exposure. | 0.2 ng/mg | tandfonline.com |

Novel Synthetic Routes and Analog Development

The conventional synthesis of secobarbital involves a condensation reaction between urea (B33335) and a specifically substituted malonic ester, namely α-allyl-α-(1-methylbutyl)-malonic ester. gpatindia.compressbooks.pub This method has been a staple for producing a wide range of barbiturates for over a century. pressbooks.pub

While effective, this classical route is not the only focus of synthetic research. The development of novel synthetic pathways and the creation of secobarbital analogs are driven by the need for analytical standards (such as metabolites) and the exploration of new pharmacological properties.

Key Research Gaps and Future Directions:

Efficient Metabolite Synthesis: The synthesis of barbiturate metabolites is essential for developing immunoassays and other analytical tools. Research has shown that using alternative reagents, such as guanidine (B92328) instead of urea, can enable the synthesis of major secobarbital metabolites under milder conditions, avoiding the high temperatures and prolonged reaction times of traditional methods. researchgate.net Further exploration of such alternative cyclization strategies is warranted.

Analog Development for SAR Studies: Structure-activity relationship (SAR) studies have established general rules for barbiturate activity; for instance, 5,5-disubstitution on the barbituric acid ring is required for sedative-hypnotic properties. gpatindia.com Future synthetic work could focus on creating a library of secobarbital analogs with systematic modifications to the side chains or the pyrimidine (B1678525) ring. These analogs would be invaluable tools for probing the specific interactions with the GABAᴀ receptor and for potentially developing compounds with more selective actions or improved safety profiles.

Exploration of Novel Therapeutic Applications: While barbiturates have been largely replaced by newer drugs, the development of analogs could uncover novel therapeutic uses. uno.edu By modifying the core structure, it may be possible to design compounds that retain certain beneficial effects, such as anticonvulsant activity, while minimizing sedative properties.

Comparative Pharmacological Studies with Other Barbiturates and GABAergic Modulators

Understanding the unique pharmacological profile of secobarbital requires extensive comparison with other drugs that modulate the GABAᴀ receptor. Such studies help to clarify the subtle mechanistic differences that account for variations in clinical use, potency, and safety.

Comparison with Other Barbiturates: Secobarbital is classified as a short-to-intermediate acting barbiturate. pharmacologyeducation.org Studies comparing it to other barbiturates have revealed significant differences in potency. In one study using isolated neurons, the potency for both mimicking GABA and enhancing the GABA response was found to follow the order: secobarbital > pentobarbital (B6593769) > hexobarbital (B1194168) > phenobarbital. nih.gov This highlights that even within the same drug class, substantial pharmacological variations exist. Furthermore, anesthetic barbiturates like secobarbital and pentobarbital have been shown to enhance GABA receptor-coupled responses more effectively than anticonvulsant barbiturates like phenobarbital. nih.gov

Comparison with Benzodiazepines: Secobarbital and benzodiazepines are both positive allosteric modulators of the GABAᴀ receptor, but their mechanisms differ critically. dynamed.comavisarecovery.com Barbiturates increase the duration of chloride channel opening, whereas benzodiazepines increase the frequency of opening. dynamed.com This distinction is believed to contribute to the much higher risk of CNS and respiratory depression with barbiturates, as they have a narrower therapeutic index. dynamed.comthefreedomcenter.com

Comparison with Neurosteroids: Other endogenous modulators, like the neurosteroid pregnanolone (B1679072), also enhance GABAᴀ receptor function. However, research indicates that they do so via binding sites and mechanisms that are distinct from those of barbiturates. nih.gov For example, the enhancing effects of secobarbital and pregnanolone on GABA receptor binding can be selectively blocked by different compounds, supporting the hypothesis of separate interaction sites. nih.govoup.com

Future Research Directions:

Molecular Basis of Potency Differences: Further research is needed to determine the molecular basis for the observed potency differences among barbiturates like secobarbital and phenobarbital. nih.govnih.gov This involves detailed studies of their binding kinetics and interactions with different GABAᴀ receptor subunit compositions.

Cellular and Network-Level Comparisons: Comparative studies should move beyond the receptor level to investigate how secobarbital, benzodiazepines, and other GABAergic modulators differentially affect neuronal circuits and network oscillations. This could provide deeper insight into their distinct clinical profiles (e.g., anesthesia vs. anxiolysis).

Table 2: Comparative Pharmacology of Secobarbital and Other GABAergic Modulators

| Compound | Drug Class | Mechanism at GABAᴀ Receptor | Key Clinical Profile | Reference |

|---|---|---|---|---|

| Secobarbital | Barbiturate | Increases duration of channel opening; direct agonist at high doses. | Anesthetic, Sedative-Hypnotic | drugbank.compharmacologyeducation.orgwikitox.org |

| Phenobarbital | Barbiturate | Increases duration of channel opening (less potent than secobarbital). | Anticonvulsant, Sedative | nih.govnih.gov |

| Diazepam | Benzodiazepine (B76468) | Increases frequency of channel opening; not a direct agonist. | Anxiolytic, Sedative, Muscle Relaxant | dynamed.compharmacologyeducation.orgthefreedomcenter.com |

| Pregnanolone | Neurosteroid | Enhances GABA binding via a distinct site. | Endogenous Neuromodulator | nih.govoup.com |

Role in Mechanistic Toxicology Research

Beyond its clinical applications, this compound serves as an important tool in mechanistic toxicology research. Its well-characterized but complex toxicological profile allows scientists to investigate fundamental processes of drug-induced cellular injury.

Mechanism-Based Inactivation of Cytochrome P450: Secobarbital is a known mechanism-based inactivator of cytochrome P450 (P450) enzymes, particularly the CYP2B1 isoform in rats. acs.org The metabolic activation of secobarbital's olefinic (alkene) side chain by P450 leads to the formation of a reactive intermediate. This intermediate then irreversibly binds to and destroys the P450 enzyme, a process involving both modification of the enzyme's heme prosthetic group and alkylation of the protein itself. acs.org This makes secobarbital a model compound for studying the consequences of P450 inactivation, which is a critical mechanism of many drug-drug interactions and toxicities.

Modeling Neuronal Injury: Research using cortical cell cultures has revealed a dual role for secobarbital in neuronal injury. It protects neurons from excitotoxicity induced by high concentrations of excitatory amino acids like NMDA. nih.gov Paradoxically, under conditions of oxygen and glucose deprivation (modeling stroke or ischemia), secobarbital exacerbates neuronal death. nih.gov This negative effect is thought to be linked to its ability to enhance the depletion of cellular ATP under ischemic conditions. nih.gov This makes secobarbital a valuable pharmacological tool for dissecting the intricate relationship between excitotoxicity, cellular energy metabolism, and neuronal death.

Postmortem Toxicology Studies: Secobarbital has been used in animal models to investigate the phenomenon of postmortem drug redistribution. astm.org This is a process where drug concentrations in blood and tissues can change significantly after death, which can greatly complicate the interpretation of toxicological findings in forensic investigations. astm.org

Future Research Directions:

Identifying P450 Adducts: While it is known that secobarbital inactivates P450 enzymes, the precise chemical structures of the drug-heme and drug-protein adducts have not been fully elucidated. acs.org Identifying these structures would provide critical insight into the molecular mechanisms of P450 inactivation.

Resolving the Paradox of Neuronal Injury: The mechanism by which secobarbital potentiates ischemic injury despite being antiexcitotoxic remains a key research gap. nih.gov Future studies should focus on its effects on mitochondrial function and ATP production to understand how it can be both protective and detrimental depending on the pathological context.

Q & A

Q. What are the critical considerations for synthesizing secobarbital sodium salt in a laboratory setting?

Secobarbital sodium synthesis requires precise stoichiometric control to avoid side reactions (e.g., incomplete alkylation or hydrolysis). Key steps include:

- Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors .

- Characterization using FTIR and NMR to confirm the absence of residual allyl or methylbutyl groups and validate the sodium salt formation .

- Purity assessment via HPLC (USP method) with a reference standard (e.g., USP Secobarbital RS) to ensure ≥98% purity .

Q. How should researchers design experiments to evaluate secobarbital sodium’s stability under varying pH conditions?

Use accelerated stability testing:

- Prepare buffered solutions (pH 1.2–8.0) and incubate secobarbital sodium at 40°C/75% relative humidity.

- Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and quantify hydrolytic byproducts (e.g., barbituric acid derivatives) using LC-MS .

- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data between in vitro and in vivo models be resolved?

Discrepancies often arise from differences in metabolic enzyme activity (e.g., CYP450 isoforms). Mitigation strategies include:

Q. What methodologies are recommended for analyzing bacterial endotoxin levels in secobarbital sodium formulations intended for injectable use?

Follow USP 〈85〉 Bacterial Endotoxins Test:

Q. How can researchers address conflicting data on secobarbital sodium’s neuropharmacological mechanisms?

Conflicting findings (e.g., GABAergic vs. glutamatergic modulation) require:

- Dose-response studies using patch-clamp electrophysiology to isolate receptor-specific effects.

- Meta-analysis of existing datasets to identify confounding variables (e.g., animal strain differences or co-administered anesthetics) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent sedative effects in preclinical trials?

- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate ED₅₀ values.

- Use ANOVA with post-hoc Tukey tests to compare efficacy across dosage groups.

- Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should researchers document synthetic yields and impurities in secobarbital sodium preparation?

Tabulate data with the following parameters:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Yield (%) | Gravimetric analysis | ≥70% theoretical yield |

| Purity | HPLC area normalization | ≥98% |

| Residual solvents | GC-MS | ≤ICH Q3C limits |

Compliance and Reproducibility

Q. How can secobarbital sodium studies align with pharmacopeial standards for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.